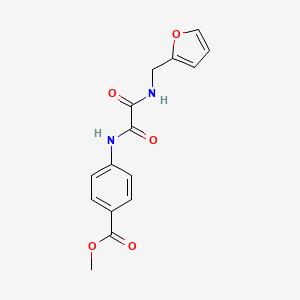

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-15(20)10-4-6-11(7-5-10)17-14(19)13(18)16-9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYCRRHASGUFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 378.39 g/mol

- CAS Number: 69027-03-8

The compound features a furan ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds containing the furan moiety exhibit significant anticancer activity. A study demonstrated that derivatives of furan-based compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This compound was shown to possess similar properties, suggesting its potential as an anticancer agent .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays revealed that it exhibits inhibitory effects against various fungal strains, making it a candidate for further development as an antifungal agent. The mechanism of action appears to involve disruption of fungal cell wall synthesis .

P-Glycoprotein Inhibition

Another notable biological activity is the inhibition of P-glycoprotein, a crucial protein involved in drug transport across cell membranes. This property could enhance the bioavailability of co-administered drugs, making this compound valuable in combination therapies

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC values comparable to established chemotherapeutics. The compound induced apoptosis through the activation of caspase pathways

Case Study 2: Antifungal Activity Assessment

A series of antifungal tests were conducted against Candida albicans and Aspergillus niger. The compound demonstrated significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL, indicating its potential as a therapeutic agent against fungal infections .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Several compounds from share the methyl benzoate core but differ in substituents. For example:

- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) replaces the furan-acetamide group with a quinoline-piperazine moiety.

- Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) introduces a fluorine atom on the phenyl ring of the quinoline group.

Key Structural Differences :

- The target compound’s furan-2-ylmethyl group provides a smaller, oxygen-containing heterocycle compared to the quinoline systems in C1–C6.

Phenacyl Benzoate Derivatives

2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate (from ) shares the benzoate ester core but incorporates a phenacyl group (2-oxoethyl) with a bromophenyl substituent. Unlike the target compound, it lacks the acetamide linkage and furan ring. Such phenacyl derivatives are often used as photo-removable protecting groups or intermediates in heterocyclic synthesis .

Agrochemical Benzoate Esters

Compounds like tribenuron methyl ester and haloxyfop methyl ester (from ) are methyl benzoates with sulfonylurea or aryloxypropanoate groups. These are herbicides targeting plant acetolactate synthase (ALS). The target compound’s furan-acetamide structure lacks the sulfonylurea or propanoate chains critical for ALS inhibition, suggesting divergent applications .

Characterization Data

While specific data for the target compound are absent, analogs in were characterized via:

- 1H NMR : Aromatic protons (δ 7.5–8.5 ppm), ester methyl groups (δ 3.8–4.0 ppm).

- HRMS : Molecular ion peaks confirming purity (>95%) .

Solubility and Stability

- The furan moiety may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to bulky quinoline derivatives.

- Safety data for Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate () indicate standard precautions for amide/ester compounds: avoid inhalation, use PPE, and rinse exposed skin/eyes .

Comparative Table of Key Properties

Preparation Methods

Acylation of Methyl 4-Aminobenzoate

The initial step involves reacting methyl 4-aminobenzoate with oxalyl chloride or ethyl chlorooxalate to form the oxoacetamido group. This reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. Triethylamine (TEA) or pyridine is employed to neutralize HCl generated during the reaction.

Example Protocol

- Reactants : Methyl 4-aminobenzoate (1.0 equiv), ethyl chlorooxalate (1.2 equiv).

- Conditions : THF, 0°C, TEA (1.5 equiv), 1–2 hours.

- Yield : 75–88% after extraction and solvent removal.

The oxalyl chloride variant requires strict temperature control (−15°C to +10°C) to prevent premature hydrolysis.

Amide Coupling with Furan-2-ylmethylamine

The oxoacetamido intermediate is subsequently reacted with furan-2-ylmethylamine. Carbodiimide coupling agents like EDC·HCl or DCC, paired with HOBt, are utilized to activate the carboxylic acid intermediate for nucleophilic attack by the amine.

Optimization Insights

- Solvent : DCM or THF improves solubility and reaction homogeneity.

- Temperature : Room temperature (20–25°C) minimizes side reactions.

- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

Yield : 65–80% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Crude product purification involves:

- Liquid-liquid extraction with ethyl acetate and brine.

- Crystallization from ethanol/water mixtures.

- HPLC for high-purity isolates (>97%).

Analytical Data

- ¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, NH), 7.88–7.34 (m, aromatic and furan protons), 4.31 (q, J = 7.0 Hz, ester OCH₂), 3.33 (s, OCH₃).

- IR : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times. For example, coupling steps completed in 15–30 minutes (vs. 2–6 hours conventionally) with comparable yields.

Solid-Phase Synthesis

Immobilization of the benzoate ester on Wang resin enables stepwise assembly, though yields are lower (50–60%) due to incomplete coupling cycles.

Green Chemistry Approaches

- Solvent-free conditions : Ball milling reactants with K₂CO₃ achieves 70% yield but requires post-reaction extraction.

- Biocatalysis : Lipase-mediated esterification shows promise but remains experimental.

Critical Parameters Influencing Yield and Purity

Temperature and pH Control

Solvent Selection

Catalytic Efficiency

Industrial-Scale Production Considerations

The patent US20070149802A1 details a scalable process for methyl 4-(aminomethyl)benzoate, a related intermediate. Key adaptations for the target compound include:

- Continuous flow reactors : Enhance heat transfer during exothermic acylation steps.

- In-line pH monitoring : Automates adjustments during extractions, improving consistency.

- Crystallization optimization : Anti-solvent addition (e.g., heptane) increases yield to 85–89%.

Analytical and Spectroscopic Validation

Chromatographic Methods

Spectroscopic Consistency

Discrepancies in reported NMR shifts (e.g., δ 8.62 vs. δ 8.83 for NH protons) suggest conformational flexibility in the amide bond.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate, and how are reaction conditions optimized?

The synthesis typically involves coupling a furan-2-ylmethylamine derivative with a methyl 4-aminobenzoate precursor via an α-ketoamide intermediate. Key steps include:

- Amide bond formation : Use of coupling reagents like OxymaPure/DIC (Ethyl 2-cyano-2-(hydroxyimino)acetate with N,N'-diisopropylcarbodiimide) to minimize racemization and improve yield .

- Reaction conditions : Temperature control (0–25°C), anhydrous solvents (e.g., DMF or THF), and pH adjustments to stabilize intermediates .

- Purification : Column chromatography or recrystallization to isolate the product, confirmed via HPLC (≥95% purity) and NMR spectroscopy .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogues?

- NMR :

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula C₁₆H₁₅N₂O₅ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or enzyme inhibition studies?

- Density Functional Theory (DFT) : Calculates electrophilicity of the α-ketoamide group, predicting susceptibility to nucleophilic attack (e.g., by cysteine residues in enzymes) .

- Molecular docking : Simulates binding to biological targets (e.g., immunoproteasome subunits β1i/β5i) using software like AutoDock Vina. The furan ring’s π-stacking and hydrogen-bonding interactions with active-site residues are critical .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response assays : Use standardized in vitro models (e.g., NIH Anticonvulsant Screening Program) to compare IC₅₀ values against known inhibitors .

- Metabolic stability tests : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo efficacy .

- Structural analogs : Synthesize derivatives (e.g., replacing the furan with thiophene) to isolate structure-activity relationships (SAR) .

Q. How can solubility limitations in aqueous buffers be addressed for pharmacological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve hydrophilicity .

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

Q. How are byproducts from furan ring oxidation minimized during storage?

- Inert atmosphere : Store under argon or nitrogen at –20°C .

- Antioxidants : Add butylated hydroxytoluene (BHT, 0.01% w/v) to solutions .

Comparative Analysis

Q. How does this compound’s bioactivity compare to structurally similar α-ketoamides?

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Target compound | Immunoproteasome β5i | 32% inhibition at 10 μM | |

| N-Benzyl-α-ketoamide | Proteasome β5 | 0.8 | |

| Furan-free analog | No significant inhibition | >100 |

The furan moiety enhances selectivity for immunoproteasome subunits but reduces potency compared to benzyl-substituted analogs .

Future Directions

Q. What novel applications could exploit the compound’s dual aromatic/amide pharmacophore?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.